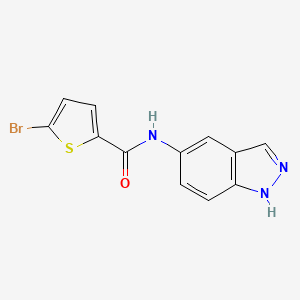

5-bromo-N-(1H-indazol-5-yl)thiophene-2-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-N-(1H-indazol-5-yl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrN3OS/c13-11-4-3-10(18-11)12(17)15-8-1-2-9-7(5-8)6-14-16-9/h1-6H,(H,14,16)(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVMCXCBRDRKSTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1NC(=O)C3=CC=C(S3)Br)C=NN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Synthesis of 5 Bromo N 1h Indazol 5 Yl Thiophene 2 Carboxamide

Retrosynthetic Analysis and Identification of Key Precursors

A retrosynthetic analysis of 5-bromo-N-(1H-indazol-5-yl)thiophene-2-carboxamide logically disconnects the molecule at the amide bond. This primary disconnection reveals two key precursors: 5-bromothiophene-2-carboxylic acid and 1H-indazol-5-amine. This approach simplifies the synthetic strategy to the formation of a stable amide linkage between these two readily accessible building blocks.

Further disconnection of the precursors themselves can be considered. 5-bromothiophene-2-carboxylic acid can be conceptually derived from thiophene-2-carboxylic acid through a bromination reaction. Similarly, 1H-indazol-5-amine can be traced back to simpler starting materials such as 5-nitroindazole, which can then be reduced to the corresponding amine.

Optimized Synthetic Routes and Reaction Conditions for the Chemical Compound

The synthesis of this compound is centered on the efficient formation of the amide bond, with considerations for functionalizing the thiophene (B33073) and indazole moieties to achieve the desired final structure.

Amide Bond Formation Strategies

The crucial step in the synthesis is the coupling of 5-bromothiophene-2-carboxylic acid with 1H-indazol-5-amine. Several methodologies can be employed for this transformation, each with its own set of advantages.

One common and effective method involves the use of coupling agents. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) are frequently utilized to activate the carboxylic acid, facilitating its reaction with the amine. vulcanchem.com This method is known for its mild reaction conditions and high yields.

Alternative strategies include the conversion of the carboxylic acid to a more reactive acyl chloride. This is typically achieved by treating 5-bromothiophene-2-carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 5-bromothiophene-2-carbonyl chloride can then be reacted with 1H-indazol-5-amine, often in the presence of a non-nucleophilic base such as triethylamine (B128534) or pyridine (B92270) to neutralize the HCl byproduct.

In some instances, titanium tetrachloride (TiCl₄) has been employed to mediate the condensation between a carboxylic acid and an amine, providing a good yield of the corresponding amide. nih.gov

| Coupling Reagent/Method | Additive/Base | Typical Solvent |

| EDC | HOBt | Dichloromethane (DCM) or Dimethylformamide (DMF) |

| Thionyl Chloride | Pyridine or Triethylamine | Dichloromethane (DCM) or Tetrahydrofuran (B95107) (THF) |

| Oxalyl Chloride | Pyridine or Triethylamine | Dichloromethane (DCM) or Tetrahydrofuran (THF) |

| Titanium Tetrachloride | Pyridine | Dichloromethane (DCM) |

Functionalization of the Thiophene Moiety

The thiophene ring in the target molecule is functionalized with a bromine atom at the 5-position. This is typically introduced prior to the amide bond formation. A common method for the selective bromination of thiophene-2-carboxylic acid is the use of N-bromosuccinimide (NBS). vulcanchem.com The reaction is often carried out in a suitable solvent like dimethylformamide (DMF) and can exhibit high regioselectivity for the 5-position. vulcanchem.com

Subsequent modifications of the bromo-substituted thiophene ring can be achieved through cross-coupling reactions. For instance, the Suzuki-Miyaura cross-coupling reaction allows for the introduction of various aryl or heteroaryl groups at the 5-position by reacting the bromo-substituted compound with a corresponding boronic acid or boronic ester in the presence of a palladium catalyst and a base. nih.govnih.gov

Derivatization of the Indazole Scaffold, including Regioselectivity Considerations

The indazole ring system presents two nitrogen atoms, N1 and N2, which can both potentially undergo derivatization, leading to issues of regioselectivity. beilstein-journals.org In the synthesis of this compound, the primary amine at the 5-position is the site of amide bond formation.

Further derivatization of the indazole ring, particularly N-alkylation, is a common strategy in medicinal chemistry. Direct alkylation of 1H-indazoles often leads to a mixture of N1 and N2 substituted products. beilstein-journals.org The ratio of these isomers is influenced by several factors, including the nature of the electrophile, the base used, and the solvent. For instance, the use of sodium hydride (NaH) as a base in a solvent like tetrahydrofuran (THF) has been shown to favor N1 alkylation for certain substituted indazoles. researchgate.net Conversely, different conditions might favor the formation of the N2 isomer. Careful control of reaction parameters is therefore crucial to achieve the desired regioselectivity.

Purification and Isolation Techniques for the Chemical Compound

Following the synthesis, purification of this compound is essential to obtain a product of high purity. A common initial step involves a work-up procedure where the reaction mixture is diluted with an organic solvent and washed with aqueous solutions to remove inorganic salts and other water-soluble impurities.

The primary method for purification is typically column chromatography on silica (B1680970) gel. nih.gov A gradient of solvents, often starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with a solvent such as ethyl acetate, is used to elute the components of the mixture. The fractions containing the desired product are then collected and the solvent is removed under reduced pressure.

Recrystallization is another effective purification technique. dovepress.com This involves dissolving the crude product in a minimal amount of a hot solvent in which it is soluble, and then allowing the solution to cool slowly. The pure compound will crystallize out of the solution, leaving impurities behind in the mother liquor. The choice of solvent is critical for successful recrystallization.

The purity of the final compound is typically assessed using techniques such as thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy.

| Purification Technique | Principle | Common Solvents/Mobile Phases |

| Column Chromatography | Differential adsorption of components onto a stationary phase. | Hexane/Ethyl Acetate, Dichloromethane/Methanol |

| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Ethanol, Methanol, Ethyl Acetate |

Scale-up Methodologies for Research Purposes

Scaling up the synthesis of this compound from milligram to gram quantities for research purposes requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.

Reaction Conditions:

Temperature Control: Exothermic reactions, such as those involving acyl chloride formation or the use of strong bases, need to be carefully monitored and controlled. The use of larger reaction vessels with efficient stirring and external cooling (e.g., an ice bath) is crucial to dissipate heat and prevent runaway reactions.

Reagent Addition: The rate of addition of reagents can significantly impact the reaction outcome. For larger scale reactions, slow, controlled addition using a dropping funnel or a syringe pump is often necessary to maintain a consistent temperature and reaction profile.

Work-up and Purification:

Extraction: Liquid-liquid extractions need to be performed in appropriately sized separatory funnels. It's important to ensure thorough mixing to achieve efficient extraction while allowing for clear phase separation.

Purification: Column chromatography can become cumbersome on a larger scale. Alternative purification methods such as flash chromatography, which uses pressure to speed up the separation, or crystallization may be more practical. For crystallization, careful selection of the solvent system is critical to maximize yield and purity.

Safety Considerations:

When working with larger quantities of chemicals, the potential hazards are magnified. It is essential to have a thorough understanding of the safety data sheets (SDS) for all reagents and to use appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves. All reactions should be conducted in a well-ventilated fume hood.

Synthetic Challenges and Strategies for Yield Enhancement

The synthesis of this compound, a molecule incorporating thiophene, indazole, and carboxamide functionalities, presents several synthetic hurdles. The primary route to this compound involves the formation of an amide bond between two key precursors: 5-bromothiophene-2-carboxylic acid and 1H-indazol-5-amine. Challenges in this synthesis primarily relate to reaction efficiency, potential side reactions, and purification of the final product. Overcoming these obstacles requires careful selection of reagents and optimization of reaction conditions.

Common synthetic challenges include:

Activation of the Carboxylic Acid: The direct reaction between a carboxylic acid and an amine is generally slow and requires high temperatures, which can lead to degradation. Therefore, the carboxylic acid group of 5-bromothiophene-2-carboxylic acid must be activated to facilitate the reaction.

Side Reactions: The precursors contain multiple reactive sites. The indazole ring, for instance, has two nitrogen atoms that could potentially compete with the desired amine group in reactions, leading to the formation of undesired byproducts.

Purification: The final product may have similar solubility and chromatographic behavior to unreacted starting materials or byproducts, complicating the isolation and purification process.

To address these challenges and enhance the reaction yield, several strategies have been developed, drawing from methodologies used for analogous compounds. A crucial aspect is the choice of coupling method to form the central amide linkage.

One effective strategy is the use of carbodiimide-mediated coupling agents. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in combination with an additive like hydroxybenzotriazole (B1436442) (HOBt), are effective for promoting amide bond formation under mild conditions. vulcanchem.comvulcanchem.com This method works by converting the carboxylic acid into a more reactive O-acylisourea intermediate, which is then readily attacked by the amine.

Alternatively, the synthesis can be approached by first converting the 5-bromothiophene-2-carboxylic acid into a more reactive derivative, such as an acyl chloride. This can be achieved using reagents like thionyl chloride or oxalyl chloride. The resulting acyl chloride is highly electrophilic and reacts readily with 1H-indazol-5-amine.

For the synthesis of structurally related heterocyclic carboxamides, such as 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide, a condensation reaction mediated by titanium tetrachloride (TiCl₄) in the presence of pyridine has proven successful, affording the amide product in a 75% yield. nih.gov This suggests that Lewis acid catalysis could be a viable strategy for the target molecule as well.

Furthermore, optimizing reaction parameters is critical for maximizing yield. This includes adjusting the temperature, solvent, and stoichiometry of the reagents. Microwave-assisted synthesis has also emerged as a powerful tool for improving yields and drastically reducing reaction times in the synthesis of similar carboxamides. vulcanchem.com

The table below summarizes key optimization parameters that have been shown to enhance yield in the synthesis of analogous compounds and could be applied to the synthesis of this compound. vulcanchem.com

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Coupling Temperature | 0°C to Room Temperature Gradient | Improves reaction efficiency by up to 22% |

| Solvent System | DCM:DMF (4:1) | Reduces byproduct formation (e.g., dimerization) |

| Catalyst Loading (EDC) | 1.2 equivalents | Maximizes the conversion of starting materials |

Subsequent purification, typically involving flash column chromatography, is essential to isolate the final product with high purity. researchgate.net By carefully selecting the synthetic route and fine-tuning the reaction conditions, the challenges associated with the synthesis of this compound can be effectively managed to achieve higher yields.

Structure Activity Relationship Sar Studies of 5 Bromo N 1h Indazol 5 Yl Thiophene 2 Carboxamide Analogues

Rational Design and Synthesis of Structural Analogues

The rational design of analogues of 5-bromo-N-(1H-indazol-5-yl)thiophene-2-carboxamide is guided by established medicinal chemistry principles and, where available, structural information of the biological target. The primary synthetic route to this class of compounds involves the formation of an amide bond between a substituted thiophene-2-carboxylic acid and a substituted 5-aminoindazole.

The synthesis typically begins with a suitable thiophene (B33073) precursor, such as 5-bromothiophene-2-carboxylic acid. nih.gov This acid is then activated to facilitate amide bond formation with 1H-indazol-5-amine. Common coupling reagents used for this transformation include 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with Hydroxybenzotriazole (B1436442) (HOBt), or the use of acyl chlorides.

Structural analogues are designed by systematically altering the three main components of the molecule: the thiophene ring, the indazole ring, and the carboxamide linker. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are employed to replace the bromine atom at the C5 position of the thiophene ring with a variety of aryl or heteroaryl groups. nih.govnih.gov This strategy allows for the exploration of a wide chemical space to probe for beneficial interactions with the target protein. Similarly, analogues can be generated by utilizing different substituted indazole precursors or by modifying the indazole ring post-synthesis.

The design process is often iterative. Initial analogues are synthesized and tested for biological activity. The resulting SAR data is then used to inform the design of the next generation of compounds, aiming to enhance target engagement and optimize drug-like properties.

Positional and Substituent Effects on Biological Interactions

The biological activity of this compound analogues is highly sensitive to the nature and position of substituents on both the thiophene and indazole rings.

The following table illustrates the effect of hypothetical substituents on biological activity, based on common SAR principles observed in similar compound series.

| Compound | R1 (Thiophene C5) | R2 (Indazole) | Relative Activity |

| Lead Compound | -Br | -H | 1x |

| Analogue 1 | -Phenyl | -H | 2.5x |

| Analogue 2 | -4-Chlorophenyl | -H | 3.2x |

| Analogue 3 | -CH3 | -H | 0.8x |

| Analogue 4 | -Br | 3-Fluoro | 1.5x |

| Analogue 5 | -Br | 6-Methyl | 0.5x |

Pharmacophore Elucidation for Target Engagement

A pharmacophore model for this series of compounds defines the essential three-dimensional arrangement of chemical features required for biological activity. Elucidating this model is crucial for understanding target engagement and for designing novel analogues with enhanced affinity.

Based on the structure of this compound, the key pharmacophoric features likely include:

Hydrogen Bond Donors: The N-H group of the carboxamide linker and the N-H group of the indazole ring are potent hydrogen bond donors. These are often critical for anchoring the ligand into the active site of a target protein, frequently interacting with backbone carbonyls or specific amino acid side chains like aspartate or glutamate.

Hydrogen Bond Acceptors: The carbonyl oxygen of the carboxamide linker is a primary hydrogen bond acceptor. The nitrogen atoms within the indazole ring can also act as hydrogen bond acceptors.

Aromatic/Hydrophobic Regions: The thiophene and indazole rings represent two distinct hydrophobic regions. These flat, aromatic systems can engage in favorable π-π stacking or hydrophobic interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within the binding pocket.

Halogen Bond Donor: The bromine atom on the thiophene ring can act as a halogen bond donor, a specific type of non-covalent interaction with electron-rich atoms like oxygen or sulfur.

Computational docking studies and the analysis of X-ray crystal structures of related ligands in complex with their targets are powerful tools for refining this pharmacophore model. By mapping the key interactions, researchers can prioritize which modifications are most likely to improve binding affinity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. scienceopen.com For analogues of this compound, QSAR models can be developed to predict the activity of newly designed compounds before they are synthesized, thereby saving time and resources.

The process of building a QSAR model involves several steps:

Data Collection: A dataset of synthesized analogues with their experimentally measured biological activities (e.g., IC50 values) is compiled.

Descriptor Calculation: For each molecule, a set of numerical descriptors is calculated. These descriptors quantify various aspects of the molecular structure, including:

1D/2D Descriptors: Molecular weight, atom counts, bond counts, topological indices.

Physicochemical Descriptors: LogP (lipophilicity), molar refractivity, polar surface area (PSA).

Electronic Descriptors: Partial charges, dipole moment, HOMO/LUMO energies.

3D Descriptors: Molecular shape indices, solvent-accessible surface area.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Random Forest, Support Vector Machines), are used to create a mathematical equation that correlates the calculated descriptors with the observed biological activity. scienceopen.comnih.gov

Validation: The predictive power of the QSAR model is rigorously tested using both internal and external validation techniques to ensure it is robust and not overfitted to the training data.

Once a validated QSAR model is established, it can be used for virtual screening of large compound libraries to identify potential new hits or to prioritize the synthesis of the most promising designed analogues. scienceopen.com The model can also provide insights into which molecular properties are most important for activity, thus guiding future design strategies.

Strategic Modifications at the Thiophene, Indazole, and Carboxamide Linker Regions

Strategic modifications to the three key regions of the this compound scaffold are undertaken to systematically probe the SAR and optimize the compound's properties.

Thiophene Region: The primary strategy at the thiophene C5 position involves replacing the bromo substituent to explore interactions in the corresponding sub-pocket of the target protein. As previously mentioned, Suzuki and other cross-coupling reactions are ideal for this purpose, allowing the introduction of a diverse array of substituents. nih.gov The goal is to identify groups that can form additional favorable interactions (hydrophobic, hydrogen bonding, etc.) to enhance potency. Modifications at other positions of the thiophene ring (C3 and C4) are also explored to fine-tune the electronic properties and shape of the molecule.

Indazole Region: Modifications to the indazole ring are aimed at optimizing interactions within its binding region. This includes:

Substitution on the Benzene (B151609) Ring: Adding small substituents like fluorine, chlorine, or methyl groups can enhance binding affinity through increased van der Waals or hydrophobic interactions, and can also be used to block undesirable metabolic pathways.

N-Alkylation: Alkylation at the N1 position of the indazole ring can be used to introduce new vectors for substitution, potentially reaching into adjacent pockets of the binding site. nih.gov This can also prevent the N-H from acting as a hydrogen bond donor, which can be used to test the importance of that specific interaction.

Carboxamide Linker Region: The carboxamide linker is generally considered a structurally important and rigidifying element. However, subtle modifications can be made to alter the geometry and spacing between the thiophene and indazole rings. Strategies include:

N-Methylation: Adding a methyl group to the amide nitrogen removes its hydrogen bond donating capacity, which can be a crucial experiment to determine the role of this hydrogen bond in target binding.

Linker Homologation or Isosteres: While less common for this specific scaffold, replacing the amide with bioisosteres (e.g., a reverse amide, thioamide, or other stable linkers) can be explored to alter bond angles, polarity, and metabolic stability.

These strategic modifications, when guided by SAR data and computational models, facilitate a comprehensive exploration of the chemical space around the lead compound, leading to the identification of analogues with superior biological profiles.

Molecular Mechanism of Action and Biological Target Engagement of 5 Bromo N 1h Indazol 5 Yl Thiophene 2 Carboxamide

Biochemical Characterization of Target Interactions: Binding Affinities and Enzyme Kinetics (e.g., Ki, IC50 in vitro)

No biochemical data, such as binding affinities (e.g., Kᵢ, Kd) or enzyme inhibition constants (e.g., IC₅₀ values), are available for 5-bromo-N-(1H-indazol-5-yl)thiophene-2-carboxamide from in vitro assays. This information is crucial for understanding the potency and selectivity of a compound towards its molecular target. The absence of such data prevents a quantitative assessment of its biochemical interactions.

Cellular Target Engagement Studies and Functional Assays (in vitro cellular systems)

Scientific literature lacks reports on cellular target engagement studies for this compound. There are no published functional assays in in vitro cellular systems that would demonstrate the compound's effect on cellular processes, such as cell proliferation, apoptosis, or signaling pathway modulation.

Elucidation of Downstream Signaling Cascades and Transcriptional Changes (in vitro cellular assays)

Consistent with the lack of identified primary targets, there is no information regarding the downstream signaling cascades or transcriptional changes induced by this compound in cellular assays. Research into the broader effects on cellular signaling pathways has not been published.

Proteomic and Metabolomic Approaches for Mechanism of Action Deconvolution

No studies utilizing proteomic or metabolomic approaches to elucidate the mechanism of action of this compound have been found in the public domain. These large-scale analytical techniques are instrumental in providing an unbiased view of a compound's cellular effects and in identifying its molecular targets and pathways.

Computational Chemistry and Theoretical Studies on 5 Bromo N 1h Indazol 5 Yl Thiophene 2 Carboxamide

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a ligand to a specific protein target.

While specific molecular docking studies for 5-bromo-N-(1H-indazol-5-yl)thiophene-2-carboxamide have not been detailed in the available research, this approach would be critical to identifying its potential biological targets. Such a study would involve docking the compound into the active sites of various proteins implicated in disease pathways. The analysis of these docking poses would reveal key ligand-protein interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, which are essential for binding affinity and selectivity. For instance, studies on similar bromo-substituted indole (B1671886) and thiadiazole derivatives have successfully used docking to identify potential inhibitors of targets like VEGFR tyrosine kinase and proteins from pathogenic bacteria. d-nb.infonih.gov A hypothetical interaction profile might show the amide group acting as a hydrogen bond donor and acceptor, the indazole and thiophene (B33073) rings participating in hydrophobic interactions, and the bromine atom potentially forming halogen bonds.

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure and properties of a molecule. These calculations provide valuable data on molecular geometry, charge distribution, and orbital energies.

For this compound, DFT studies would elucidate its fundamental chemical characteristics. Such analyses, performed on analogous thiophene and indazole compounds, typically involve geometry optimization to find the most stable three-dimensional conformation. semanticscholar.orgresearchgate.net Subsequent calculations would determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. researchgate.net Furthermore, a Molecular Electrostatic Potential (MEP) map could be generated to visualize the charge distribution, identifying electrophilic and nucleophilic sites and predicting regions involved in intermolecular interactions. nih.gov

Conformational Analysis and Molecular Dynamics Simulations to Explore Binding Stability

While molecular docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of this interaction over time. Conformational analysis helps to understand the different spatial arrangements a molecule can adopt.

In the context of this compound, MD simulations would be performed on the docked complex (as identified in section 5.1) to validate the binding mode and evaluate its stability. The simulation would place the ligand-protein system in a virtual solvent box under physiological conditions to observe its atomic movements over a set period. Key metrics such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) would be calculated to measure the stability of the complex and the flexibility of its components. researchgate.net Stable binding, indicated by low RMSD values, would provide stronger evidence of the compound's potential inhibitory activity against the target protein.

In Silico Predictions of Pre-clinical Pharmacokinetic Profile Parameters

In silico tools are frequently used in early-stage drug discovery to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. These predictions help to identify potential liabilities and guide the design of molecules with more favorable drug-like characteristics.

For this compound, several key physicochemical properties that influence its pharmacokinetic profile have been calculated. chemscene.com These parameters are essential for predicting its behavior in a biological system. For example, the Topological Polar Surface Area (TPSA) is a good indicator of a drug's ability to permeate cell membranes, while the octanol-water partition coefficient (LogP) predicts its distribution in hydrophobic and hydrophilic environments. chemscene.com The number of hydrogen bond donors and acceptors is also critical for binding and solubility. chemscene.com Studies on related compounds often use these initial predictions to assess oral bioavailability and potential toxicity risks. nih.govresearchgate.net

Below is a table summarizing the predicted physicochemical properties for this compound. chemscene.com

| Property | Predicted Value | Significance in Pharmacokinetics |

| Molecular Weight | 322.18 g/mol | Influences diffusion and absorption across membranes. |

| LogP | 3.6392 | Indicates lipophilicity and affects absorption and distribution. |

| Topological Polar Surface Area (TPSA) | 57.78 Ų | Predicts membrane permeability and bioavailability. |

| Hydrogen Bond Acceptors | 3 | Influences solubility and receptor binding. |

| Hydrogen Bond Donors | 2 | Influences solubility and receptor binding. |

| Rotatable Bonds | 2 | Relates to conformational flexibility and binding affinity. |

This data is based on computational predictions.

Virtual Screening and Analogue Design Based on Computational Models

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. When a promising hit compound like this compound is identified, computational models can be used to design analogues with improved potency, selectivity, or pharmacokinetic properties.

Based on a hypothetical, validated binding model of this compound, structure-based virtual screening could be employed to find other compounds that fit the target's active site. Alternatively, ligand-based screening could search for molecules with similar structural or electronic features. The initial compound would serve as a scaffold for analogue design. For example, computational models could guide modifications, such as substituting the bromine atom with other halogens to modulate binding affinity or altering peripheral groups to enhance solubility, based on the predicted interactions with the target protein.

Pre Clinical Biological Evaluation and Pharmacological Profiles in Vitro and in Vivo Research Models

In vitro Cell-Based Assays for Biological Activity

No published studies were found that describe the in vitro biological activity of 5-bromo-N-(1H-indazol-5-yl)thiophene-2-carboxamide. Information regarding its effects in enzyme assays, cell proliferation assays, or other functional assays is not available.

In vivo Proof-of-Concept Studies in Mechanistic Animal Models

There is no available data from in vivo studies in animal models for this compound. Consequently, details on its potential for target validation or pathway modulation in a biological system are unknown.

Pre-clinical Pharmacokinetic Characterization in Animal Models for Research Purposes

No literature detailing the pharmacokinetic profile of this compound in animal models is available. Data on its absorption, distribution, metabolism, and excretion (ADME), as well as its in vitro metabolic stability or permeability, have not been publicly reported.

Investigation of Pharmacodynamic Markers and Biomarkers of Target Engagement in Pre-clinical Models

As there are no published preclinical studies on this compound, there is no information regarding the investigation of pharmacodynamic markers or biomarkers to confirm its engagement with potential biological targets.

Analytical and Spectroscopic Characterization Methodologies for 5 Bromo N 1h Indazol 5 Yl Thiophene 2 Carboxamide

Advanced Spectroscopic Techniques for Structural Elucidation (NMR, MS, IR, UV-Vis)

Spectroscopic methods are indispensable for the unambiguous structural elucidation of novel chemical entities. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy are employed to probe the molecular framework, confirm the elemental composition, and identify key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination. For "5-bromo-N-(1H-indazol-5-yl)thiophene-2-carboxamide," both ¹H (proton) and ¹³C (carbon-13) NMR would be utilized to map the chemical environment of each atom.

¹H NMR: The proton NMR spectrum would reveal distinct signals corresponding to the protons on the thiophene (B33073) ring, the indazole ring system, and the amide N-H group. The protons on the disubstituted thiophene ring are expected to appear as doublets, while the protons on the indazole ring would exhibit a more complex pattern of singlets and doublets. The amide proton typically appears as a broad singlet.

¹³C NMR: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule, including the carbonyl carbon of the amide, the carbon atoms of the two aromatic rings, and the carbon atom bonded to the bromine.

While specific, experimentally derived spectral data for this exact compound is not widely published, analysis of analogous structures allows for the prediction of characteristic chemical shifts. For instance, thiophene protons in similar environments often resonate between δ 7.2 and 7.8 ppm. vulcanchem.com

Predicted ¹H NMR Chemical Shifts

| Proton Environment | Predicted Chemical Shift (δ ppm) | Multiplicity |

|---|---|---|

| Amide (N-H) | > 10.0 | Broad Singlet |

| Indazole (N-H) | ~13.0 | Broad Singlet |

| Indazole Ring Protons | 7.5 - 8.5 | Singlets, Doublets |

| Thiophene Ring Protons | 7.2 - 8.0 | Doublets |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental formula of the compound. High-Resolution Mass Spectrometry (HRMS) is particularly valuable for providing a highly accurate mass measurement.

For "this compound" (Molecular Formula: C₁₂H₈BrN₃OS), the expected molecular weight is approximately 322.18 g/mol . chemscene.com A key feature in the mass spectrum would be the characteristic isotopic pattern of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two prominent peaks in the mass spectrum separated by two mass units (M and M+2), providing definitive evidence for the presence of a single bromine atom in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features.

Characteristic IR Absorption Bands

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |

|---|---|---|

| Amide & Indazole | N-H Stretch | 3200 - 3400 |

| Amide | C=O Stretch | ~1680 |

| Aromatic Rings | C=C Stretch | 1450 - 1600 |

| Thiophene | C-S Stretch | 600 - 800 |

| Bromoalkane | C-Br Stretch | ~670 |

Data is predicted based on typical values for these functional groups. The amide carbonyl (C=O) stretch is a particularly strong and informative signal. vulcanchem.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The conjugated system formed by the thiophene and indazole rings linked by the carboxamide group is expected to absorb UV radiation, leading to distinct peaks in the UV-Vis spectrum. This technique is useful for confirming the presence of the conjugated aromatic system and can also be used for quantitative analysis.

Chromatographic Methods for Purity Assessment and Quantitative Analysis (HPLC, GC, SFC)

Chromatographic techniques are essential for separating the target compound from impurities and for determining its purity.

High-Performance Liquid Chromatography (HPLC): This is the most common method for assessing the purity of non-volatile, thermally sensitive compounds like "this compound." A reverse-phase C18 column with a mobile phase gradient of water and acetonitrile (B52724) (often containing a small amount of an acid like trifluoroacetic acid or formic acid) is typically employed. Detection is commonly performed using a UV detector set to a wavelength where the compound strongly absorbs. Purity levels are often reported to be ≥98%. chemscene.com

Gas Chromatography (GC): GC is generally not suitable for this compound due to its high molecular weight, polarity, and low volatility, which would require high temperatures that could lead to thermal decomposition.

Supercritical Fluid Chromatography (SFC): SFC can be an alternative to HPLC, particularly for chiral separations if different stereoisomers were possible. It uses supercritical CO₂ as the main mobile phase, which can offer faster and more environmentally friendly separations.

Crystallographic Studies of the Chemical Compound and Co-crystal Structures with Molecular Targets

X-ray crystallography provides the most definitive three-dimensional structural information of a molecule in its solid state.

Co-crystal Structures: To understand how this compound interacts with a biological target (e.g., a protein kinase), co-crystallization studies are performed. By obtaining a crystal of the compound bound to its target protein, researchers can visualize the specific atomic interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for its biological activity. This information is invaluable for structure-based drug design.

To date, no public crystal structures for "this compound" have been deposited in crystallographic databases.

Development of Robust Analytical Methods for Pre-clinical Research Samples

For pre-clinical studies, which may involve analyzing the compound in complex biological matrices like plasma or tissue homogenates, robust and sensitive analytical methods are required.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis. The development of such a method involves several key steps:

Sample Preparation: This step is crucial to remove interfering substances from the biological matrix. Common techniques include protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE).

Chromatographic Separation: A rapid and efficient separation is typically achieved using Ultra-High-Performance Liquid Chromatography (UPLC), which provides sharp peaks and short run times.

Mass Spectrometric Detection: A triple quadrupole mass spectrometer is used in Multiple Reaction Monitoring (MRM) mode. In this mode, the precursor ion (the molecular ion of the compound) is selected in the first quadrupole, fragmented in the second, and a specific product ion is monitored in the third. This process is highly selective and sensitive, allowing for accurate quantification even at very low concentrations.

Hypothetical LC-MS/MS Method Development Parameters

| Parameter | Description |

|---|---|

| Sample Extraction | Solid-Phase Extraction (SPE) for clean-up and concentration. |

| LC Column | UPLC C18 Column (e.g., 1.7 µm, 2.1 x 50 mm). |

| Mobile Phase | Gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid. |

| Ionization Mode | Electrospray Ionization in Positive Mode (ESI+). |

| MRM Transition | Precursor Ion (m/z ~322/324) → Specific Product Ion. |

| Internal Standard | A stable isotope-labeled version of the compound or a structurally similar molecule. |

This type of validated bioanalytical method is essential for pharmacokinetic and drug metabolism studies during pre-clinical development.

Future Research Directions and Emerging Applications in Chemical Biology

Design and Synthesis of Next-Generation Chemical Probes Based on the Compound Scaffold

The core structure of 5-bromo-N-(1H-indazol-5-yl)thiophene-2-carboxamide serves as a valuable starting point for the design and synthesis of sophisticated chemical probes. The presence of the bromo-substituent on the thiophene (B33073) ring is particularly advantageous, as it provides a reactive handle for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the systematic introduction of a wide array of functional groups and molecular fragments to explore and optimize interactions with biological targets.

Future synthetic strategies will likely focus on creating libraries of analogues with modifications at this position to probe structure-activity relationships (SAR). For instance, replacing the bromine with different aryl or heteroaryl groups can modulate the compound's electronic and steric properties, potentially enhancing its potency and selectivity for specific protein kinases or other enzyme targets. nih.gov Furthermore, the indazole and thiophene carboxamide moieties themselves are known pharmacophores found in numerous biologically active molecules, including kinase inhibitors. nih.govbiotech-asia.orgmdpi.com The design of next-generation probes will leverage this by introducing functionalities that can act as photoaffinity labels or carry reporter tags for target identification and validation studies.

Exploration of Novel Biological Targets and Biological Hypotheses

While the precise biological targets of this compound are not yet fully elucidated, its structural motifs suggest several promising avenues for investigation. The indazole scaffold is a key component of several approved kinase inhibitors, hinting that this compound may also target protein kinases. nih.govresearchgate.net Kinases are crucial regulators of cellular processes, and their dysregulation is implicated in numerous diseases, particularly cancer. nih.gov Therefore, a primary hypothesis is that this compound could act as a kinase inhibitor.

Future research will involve screening this compound against large panels of kinases to identify specific targets. nih.gov Beyond kinases, the planar, heteroaromatic nature of the molecule suggests potential interactions with other enzyme classes or protein-protein interfaces. The thiophene carboxamide scaffold has been associated with a range of biological activities, including anticancer and antimicrobial effects, opening up the possibility of novel mechanisms of action. mdpi.comnih.gov Computational modeling and docking studies can be employed to generate new hypotheses about potential binding partners, which can then be validated experimentally. biotech-asia.org

Integration with High-Throughput Screening and Lead Optimization Pipelines

The amenability of the this compound scaffold to combinatorial synthesis makes it an ideal candidate for high-throughput screening (HTS) campaigns. nih.gov Large libraries of analogues can be rapidly synthesized and screened against various biological targets to identify initial hits. HTS platforms that utilize reporter gene assays or cell viability readouts can efficiently sift through thousands of compounds to pinpoint those with desired biological activity. arvojournals.org

Once initial hits are identified, the lead optimization process can begin. This iterative process involves the synthesis of more focused libraries of analogues to improve potency, selectivity, and pharmacokinetic properties. nih.gov The data from these studies will inform the development of quantitative structure-activity relationships (QSAR), which can guide the rational design of more effective and drug-like molecules. chemrxiv.org The integration of in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction tools early in the pipeline can help to flag potential liabilities and prioritize compounds with favorable drug-like properties for further development. biotech-asia.org

Development of Advanced in vitro and in vivo Models for Mechanistic Studies

To unravel the precise mechanism of action of this compound and its derivatives, the development of sophisticated in vitro and in vivo models is crucial. In vitro, cell-based assays will be essential for confirming target engagement and downstream cellular effects. researchgate.net For example, if a specific kinase is identified as a target, assays measuring the phosphorylation of its downstream substrates can provide direct evidence of inhibition in a cellular context. Genetically engineered cell lines, such as those with knockout or overexpression of the putative target, will be invaluable for validating the on-target effects of the compound.

Potential for Derivatization Towards Chemical Biology Tools (e.g., affinity probes, imaging agents for research)

The versatile chemical nature of this compound makes it an excellent scaffold for the creation of chemical biology tools. By attaching affinity tags, such as biotin (B1667282) or clickable alkyne groups, the compound can be transformed into an affinity probe for target identification via pull-down experiments followed by mass spectrometry. frontiersin.org

Furthermore, the scaffold can be derivatized to generate imaging agents for visualizing biological processes in living cells or organisms. The conjugation of a fluorophore would allow for the tracking of the compound's subcellular localization and its interaction with its target in real-time using fluorescence microscopy. For in vivo imaging, the incorporation of a positron-emitting radionuclide could enable positron emission tomography (PET) studies to assess the biodistribution of the compound and its engagement with its target in a non-invasive manner. nih.gov The development of such tools will not only advance our understanding of the compound's own mechanism of action but also provide valuable reagents for the broader chemical biology community to study the targeted biological pathways.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-bromo-N-(1H-indazol-5-yl)thiophene-2-carboxamide, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound can be synthesized via coupling reactions between 5-bromothiophene-2-carboxylic acid derivatives and 5-amino-1H-indazole. Method B (as described for a structurally analogous compound) involves activating the carboxylic acid with coupling agents like EDCl/HOBt, followed by amide bond formation with the indazole amine. Optimization includes varying catalysts (e.g., Pd-based catalysts for bromo-substituent stability), solvents (polar aprotic solvents like DMF), and reaction temperatures (60–80°C). Yield improvements (e.g., 75% in similar syntheses) are achievable by controlling stoichiometry and purification via column chromatography .

Q. How should researchers characterize the structural integrity of this compound using spectroscopic and crystallographic methods?

- Methodological Answer :

- 1H/13C NMR : Assign peaks based on substituent effects (e.g., downfield shifts for aromatic protons adjacent to bromo groups; δ ~13.77 ppm for indazole NH) .

- HRMS : Confirm molecular weight (e.g., [M+H]+ at 333.8950) with <1 ppm error .

- X-ray crystallography : Resolve planar thiophene-indazole conformations and intermolecular interactions (e.g., π-π stacking observed in analogous benzimidazole derivatives) .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

- Methodological Answer : Use cell viability assays (MTT or resazurin) against cancer cell lines (e.g., MCF-7, HepG2) at 10–100 µM concentrations. Compare results to positive controls (e.g., doxorubicin). For antimicrobial screening, employ microdilution assays (MIC determination) per CLSI guidelines. Note that pH-dependent activity variations (as seen in thiadiazole derivatives) may require buffer optimization .

Advanced Research Questions

Q. How can contradictory bioactivity data between in vitro and in vivo models be systematically resolved?

- Methodological Answer : Discrepancies often arise from poor pharmacokinetics (e.g., low solubility or metabolic instability). Strategies include:

- Solubility enhancement : Use co-solvents (DMSO/PEG) or nanoformulations.

- Metabolic profiling : Perform liver microsome assays to identify degradation pathways.

- Pharmacodynamic markers : Corrogate in vitro IC50 values with tumor regression in xenograft models, as done for cytotoxic thiazole-carboxamides .

Q. What computational strategies aid in elucidating the compound’s binding interactions with biological targets?

- Methodological Answer :

- Molecular docking : Dock into ATP-binding pockets of kinases (e.g., EGFR) using AutoDock Vina. Validate poses with MD simulations (100 ns) to assess stability.

- QSAR modeling : Train models on thiophene-carboxamide derivatives to predict substituent effects on activity (e.g., bromo groups enhance steric bulk, improving target affinity) .

Q. What challenges arise in developing structure-activity relationships (SAR) for thiophene-carboxamide derivatives?

- Methodological Answer : Key challenges include:

- Regioselectivity : Positional effects of bromo (C5 vs. C4) and indazole substitution (N1 vs. N2) on bioactivity.

- Bioisosteric replacements : Test furan/pyrrole analogs to balance lipophilicity and hydrogen-bonding capacity.

- Data normalization : Account for assay variability by standardizing protocols (e.g., cell passage number, serum concentration) .

Methodological Notes for Data Analysis

- Low Yield Troubleshooting : If yields drop below 50%, screen alternative coupling agents (e.g., HATU vs. EDCl) or employ microwave-assisted synthesis to reduce reaction times .

- Crystallographic Disorder : For X-ray studies, refine disordered atoms (e.g., thiophene methyl groups) using SHELXL constraints and validate with R-factor convergence (<0.05) .

- Bioactivity Validation : Replicate assays in triplicate and use ANOVA with post-hoc tests (e.g., Tukey’s) to confirm significance (p<0.05). Cross-validate cytotoxicity with apoptosis markers (caspase-3/7 activation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.